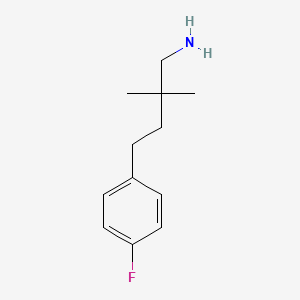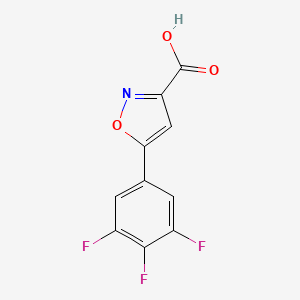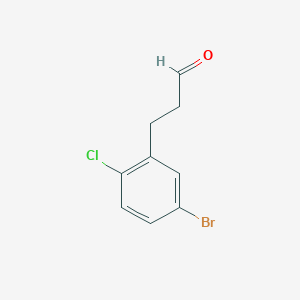
Benzenepropanal, 5-bromo-2-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanal, 5-bromo-2-chloro- is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring both bromine and chlorine substituents on the aromatic ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-bromo-2-chloro- typically involves the bromination and chlorination of benzene derivatives followed by the introduction of the propanal group. One common method involves the following steps:
Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine substituent.
Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like iron chloride.
Formylation: The resulting 5-bromo-2-chlorobenzene undergoes a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the aldehyde group.
Industrial Production Methods: Industrial production of Benzenepropanal, 5-bromo-2-chloro- may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzenepropanal, 5-bromo-2-chloro- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine substituents can be involved in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 5-bromo-2-chlorobenzoic acid.
Reduction: 5-bromo-2-chlorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Benzenepropanal, 5-bromo-2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzenepropanal, 5-bromo-2-chloro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the bromine and chlorine substituents can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
相似化合物的比较
- Benzenepropanal, 4-bromo-2-chloro-
- Benzenepropanal, 5-bromo-3-chloro-
- Benzenepropanal, 5-bromo-2-fluoro-
Comparison: Benzenepropanal, 5-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and addition reactions, making it valuable for specific synthetic applications.
属性
分子式 |
C9H8BrClO |
|---|---|
分子量 |
247.51 g/mol |
IUPAC 名称 |
3-(5-bromo-2-chlorophenyl)propanal |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
InChI 键 |
DYJRVPINTQPTJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)CCC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


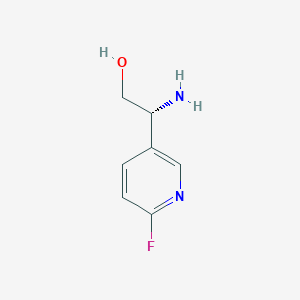
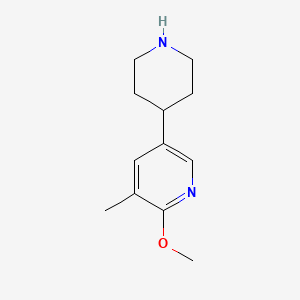

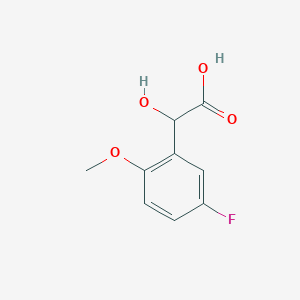



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


